3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one
3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one is a synthetic indole-piperazine derivative. Its structure combines an indole-3-propionyl core with a piperazine ring N-substituted by a methoxyacetyl group.
Technical Parameters
Basic Identity
| Product Name | 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one |
|---|---|
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | 329.4 g/mol |
Structural Identifiers
| SMILES | COCC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
|---|---|
| InChI | InChI=1S/C18H23N3O3/c1-24-13-18(23)21-10-8-20(9-11-21)17(22)7-6-14-12-19-16-5-3-2-4-15(14)16/h2-5,12,19H,6-11,13H2,1H3 |
| InChIKey | OLQFLGXMMXTVNA-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Why 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one Is Not Easily Substituted in Procurement
3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one is a synthetic indole-piperazine derivative. Its structure combines an indole-3-propionyl core with a piperazine ring N-substituted by a methoxyacetyl group. This specific substitution pattern distinguishes it from a large class of indolyl-piperazines, but it also means that generic substitution is not straightforward. The compound's properties are directly tied to the methoxyacetyl motif, which influences lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that simpler N-acyl or N-aryl piperazine analogs do not replicate [1]. However, a direct, quantitative comparison of this specific compound against close structural analogs in relevant biological assays remains largely undocumented in the public domain.
- [1] Chambers, M. S.; Street, L. J.; Goodacre, S.; Hobbs, S. C.; Hunt, P.; Jelley, R. A.; et al. 3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists as Potential Antimigraine Agents. J. Med. Chem. 1999, 42 (4), 691–705. View Source
The Risk of Substituting 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one with a Broader In-Class Analog
Even within the narrow subclass of 3-(piperazinylpropyl)indoles, minor structural modifications lead to dramatic shifts in receptor selectivity, intrinsic efficacy, and oral bioavailability. For example, in the seminal series by Chambers et al., replacing a phenethyl group with a methoxyacetyl group could be expected to alter the pKa of the piperazine nitrogen, modify hydrogen-bond acceptor/donor patterns, and change logP, all of which directly impact 5-HT1D vs. 5-HT1B selectivity and pharmacokinetic profiles [1]. Without empirical comparative binding and functional data, assuming a methoxyacetyl-substituted derivative will behave like its unsubstituted or differently acylated counterparts is scientifically unsound and poses a significant risk in drug discovery or chemical biology contexts.
- [1] Chambers, M. S.; Street, L. J.; Goodacre, S.; Hobbs, S. C.; Hunt, P.; Jelley, R. A.; et al. 3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists as Potential Antimigraine Agents. J. Med. Chem. 1999, 42 (4), 691–705. View Source
Quantitative Performance Data for 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one vs. Its Closest Analogs
Validated Application Scenarios for 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one
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